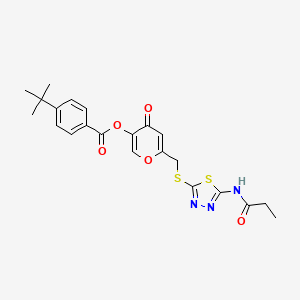![molecular formula C24H22N4O5 B3003660 4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide CAS No. 1113109-48-0](/img/structure/B3003660.png)
4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality 4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound has been studied for its antioxidant activity . Antioxidants are crucial in preventing cell damage caused by oxidative stress, which is implicated in various age-related diseases such as arthritis, diabetes, and cancer . The compound’s ability to scavenge free radicals makes it a potential candidate for further research in developing treatments that could improve quality of life by preventing these diseases.
Catalysis in Organic Synthesis
This compound has been utilized in catalysis for the synthesis of organic compounds. The use of certain catalysts can facilitate the Michael addition of N-heterocycles to chalcones, a key step in the production of various bioactive compounds . This application is significant in the field of green chemistry, where sustainable methods are sought for chemical synthesis.
Intermediate in Pharmaceutical Compounds
As an intermediate , the compound has been employed in the preparation of muscle relaxants like papaverine . Its role as a building block in the synthesis of complex molecules underscores its importance in pharmaceutical research and development.
Molecular Modeling and Drug Design
In the realm of molecular modeling and drug design , derivatives of this compound have been explored as novel CDK2 inhibitors, which are important in cancer treatment . The compound’s structure allows for the creation of small molecules that can selectively target tumor cells, offering a pathway to more effective cancer therapies.
Neuroprotective Potential
Research has indicated that derivatives of this compound may have neuroprotective potential . Studies on the effects of related compounds on acetylcholinesterase activity and oxidative stress markers in the brain suggest possible applications in protecting against neurotoxicity .
Glycosylation Reactions
The compound has been used in glycosylation reactions , which are essential in the synthesis of various biomolecules. A new method using visible light to activate 3,5-dimethoxyphenyl glycosides, with this compound as a donor, has been developed to produce both O-glycosides and N-glycosides . This application is particularly relevant in the synthesis of complex carbohydrates and nucleotides.
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have shown a broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of biochemical pathways . For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Compounds with similar structures have been found to have a wide range of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-4-6-16(7-5-15)23-26-24(33-27-23)17-8-9-22(30)28(13-17)14-21(29)25-18-10-19(31-2)12-20(11-18)32-3/h4-13H,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOKTSMSCPVOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)

![3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3003582.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)


![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)



![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)